molecular formula C31H50O4 B1253920 Methyl maslinate

Methyl maslinate

Cat. No.: B1253920
M. Wt: 486.7 g/mol
InChI Key: OTDUGESKRJHFHR-SUXCAEKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Maslinate is a semi-synthetic triterpenoid derivative of the natural compound Maslinic Acid, which is a pentacyclic triterpene acid abundantly found in olive pomace and other plants like Olea europaea . This methyl ester derivative is provided as a high-purity research compound for scientific investigation. Preclinical research indicates that the parent compound, Maslinic Acid, exhibits a diverse range of biological activities, including potential anticancer, anti-inflammatory, antioxidant, and cardioprotective properties . A key study on this compound itself demonstrated significant cardiotonic and anti-dysrhythmic effects in experimental models. The compound was observed to produce a vasodepressor effect and act as a beta-adrenergic antagonist, blocking the effects of adrenaline and isoprenaline. Its positive inotropic (strength-increasing) and dromotropic (conduction-velocity-increasing) effects on the heart were particularly noted. Furthermore, its anti-dysrhythmic activity was comparable to that of propranolol, suggesting a potential research value for cardiovascular function studies . Researchers are exploring the mechanisms of action of triterpenoids like Maslinic Acid, which include apoptosis induction in cancer cells by elevating the Bax/Bcl-2 ratio, promoting cytochrome c release, and activating caspase-3/9 . The derivative this compound offers altered physicochemical properties, such as potentially reduced lipophilicity compared to its parent acid, which may be favorable for specific experimental applications and bioavailability studies . This product is intended for research purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use, nor for household use. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1

InChI Key

OTDUGESKRJHFHR-SUXCAEKLSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C

Synonyms

2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester
crategolic acid methyl ester
maslinic acid methyl ester
methyl maslinate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl maslinate can be synthesized through the esterification of maslinic acid with methanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of maslinic acid methyl ester often involves the extraction of maslinic acid from olive pomace, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure maslinic acid. The esterification step is then performed using methanol and an acid catalyst under controlled conditions to produce maslinic acid methyl ester in large quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl maslinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis of Derivatives
Methyl maslinate serves as a precursor for synthesizing various triterpenoid derivatives. It is commonly utilized in chemical reactions to produce substituted esters or other derivatives through oxidation, reduction, and substitution reactions. For instance, it can be transformed into hydroxylated compounds through microbial biotransformation processes involving fungi such as Rhizomucor miehei .

Chemical Reactions
In synthetic organic chemistry, this compound is involved in regioselective hydroxylation reactions, which can enhance its biological activities . The compound's structure allows for modifications that can lead to the discovery of new compounds with improved properties.

Biological Applications

Antitumor Activity
this compound has demonstrated significant antitumor properties. Research indicates that it induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This mechanism involves the modulation of various cellular processes, including the inhibition of pro-inflammatory cytokines .

Antioxidant and Anti-inflammatory Effects
The compound exhibits strong antioxidant activity by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes. Additionally, it has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, suggesting its potential in treating inflammatory diseases .

Metabolic Disorders
this compound has been investigated for its role in metabolic disorders, particularly its effects on diabetes and cardiovascular diseases. Its ability to modulate metabolic pathways may provide therapeutic avenues for managing these conditions .

Industrial Applications

Nutraceuticals and Functional Foods
Due to its health-promoting properties, this compound is utilized in developing nutraceuticals and functional foods. Its incorporation into dietary supplements is based on its potential to provide health benefits, including anti-cancer effects and metabolic regulation .

Anticancer Research

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 1 μM, indicating potent antitumor activity .

Biotransformation Studies

Research on the biotransformation of this compound by Rhizomucor miehei revealed that this fungus could produce several metabolites with enhanced biological activities. These findings highlight the potential for using microbial transformation to develop new therapeutic agents from existing compounds .

Comparative Data Table

Application Area Description References
Chemical Synthesis Precursor for triterpenoid derivatives; involved in regioselective reactions ,
Antitumor Activity Induces apoptosis; inhibits cancer cell proliferation,
Antioxidant Effects Scavenges reactive oxygen species; enhances antioxidant enzyme activity,
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines,
Nutraceutical Development Used in functional foods for health benefits

Mechanism of Action

Methyl maslinate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Methyl maslinate is unique among triterpenoids due to its diverse biological activities and safety profile. Similar compounds include:

    Oleanolic Acid: Another pentacyclic triterpene with similar antitumor and antioxidant properties.

    Ursolic Acid: Known for its anti-inflammatory and anticancer activities.

    Betulinic Acid: Exhibits antitumor and antiviral properties.

Q & A

Q. How should ethical considerations influence this compound’s experimental design?

  • Methodological Answer :
  • Adhere to 3Rs principles (Replacement, Reduction, Refinement) in animal studies.
  • For human cell lines, obtain IRB approval and disclose donor sources.
  • Include conflict of interest statements if funding ties exist to pharmaceutical entities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl maslinate
Reactant of Route 2
Methyl maslinate

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